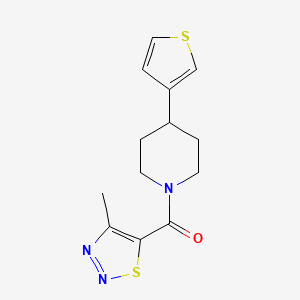

![molecular formula C27H26N4O3S B2837818 N-(3-acetylphenyl)-4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinecarbothioamide CAS No. 637320-49-1](/img/structure/B2837818.png)

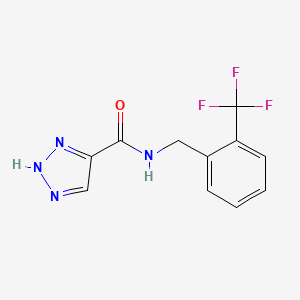

N-(3-acetylphenyl)-4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

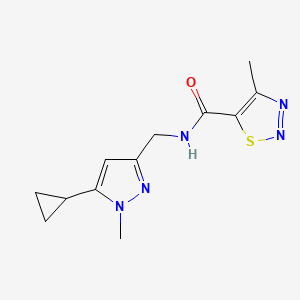

The compound “N-(3-acetylphenyl)-4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinecarbothioamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a benzo[de]isoquinoline structure, which is a type of polycyclic aromatic hydrocarbon .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzo[de]isoquinoline structure is a polycyclic aromatic hydrocarbon, which means it has multiple interconnected aromatic rings .Applications De Recherche Scientifique

Platelet Antiaggregating Activity

- Compounds similar to N-(3-acetylphenyl)-4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinecarbothioamide, particularly those including thiourea derivatives, have been synthesized and evaluated for their platelet antiaggregating activity. Some of these compounds exhibited activity superior or comparable to acetylsalicylic acid, alongside moderate hypoglycemic activity and competitive antiacetylcholine effects (Ranise et al., 1991).

Anti-Acetylcholinesterase Activity

- Piperidine derivatives, including those structurally related to the specified compound, have been synthesized and tested for anti-acetylcholinesterase (anti-AChE) activity. Modifying the benzamide with a bulky moiety significantly increased activity, with some compounds showing potent inhibitory effects on AChE, indicating potential as antidementia agents (Sugimoto et al., 1990).

Synthesis in Aqueous Medium

- A proficient method for synthesizing 1,3-benzoxazine derivatives via a three-component reaction in water has been reported. This approach demonstrates the versatility of reactions involving components like piperidine, highlighting eco-friendly synthesis methods (Rostami-Charati, 2013).

Antimicrobial Activity

- Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, sharing structural similarities with the specified compound, have been synthesized and evaluated for their antimicrobial activity, showing potential against various bacterial species (Babu et al., 2015).

Anticancer and Antimicrobial Properties

- Compounds incorporating piperazine moieties and 1,3,5-triazine structural motifs have shown antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profiles, indicating their potential application in treating diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O3S/c1-18(32)20-7-2-8-21(17-20)28-27(35)30-14-11-29(12-15-30)13-16-31-25(33)22-9-3-5-19-6-4-10-23(24(19)22)26(31)34/h2-10,17H,11-16H2,1H3,(H,28,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHLDIKASFIRQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=S)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinecarbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide](/img/structure/B2837737.png)

![2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-yl]-ethanol](/img/structure/B2837739.png)

![tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B2837742.png)

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide](/img/structure/B2837746.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2837749.png)